ALUMINUM SILICATE

Catalog No.
S1797127
CAS No.
1327-36-2
M.F
Al2O5Si
M. Wt
162.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ALUMINUM SILICATE

CAS Number

1327-36-2

Product Name

ALUMINUM SILICATE

IUPAC Name

dialuminum;dioxido(oxo)silane

Molecular Formula

Al2O5Si

Molecular Weight

162.05

InChI

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2

SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3]

Adsorption and Catalysis

Due to their high surface area and porous structures, some aluminum silicates, particularly zeolites, excel at adsorption. This makes them ideal for research on removing pollutants from water and air. Studies have explored their effectiveness in capturing heavy metal ions like lead (Pb(II)) from aqueous solutions [1]. They are also being investigated for their ability to remove organic dyes [1].

Aluminum silicates also exhibit catalytic properties. Zeolites, for instance, can be tailored to act as catalysts in various chemical reactions. Research is ongoing to develop new zeolite catalysts for sustainable fuel production and cleaner industrial processes [2].

[1] Synthesis and Characterization of Mesoporous Aluminum Silicate and Its Adsorption for Pb (II) Ions and Methylene Blue in Aqueous Solution [MDPI]: [2] Zeolites in Industrial Catalysis [ScienceDirect]:

Aluminum silicate is a compound formed from aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂). It can exist in both anhydrous and hydrated forms and is commonly found in nature as minerals such as andalusite, kyanite, and sillimanite. The general chemical formula for aluminum silicate can be expressed as xAl2O3ySiO2zH2Ox\text{Al}_2\text{O}_3\cdot y\text{SiO}_2\cdot z\text{H}_2\text{O} . These minerals are characterized by distinct crystal structures and are often used as index minerals in metamorphic geology.

  • Inhalation: Inhaling dust from certain aluminum silicate minerals, like kaolin, can irritate the lungs with prolonged exposure.
  • Skin irritation: Contact with some aluminum silicate forms can cause skin irritation in sensitive individuals.
, particularly in alkaline environments. For example, when aluminum silicate interacts with sodium hydroxide under hydrothermal conditions, it can lead to the formation of hydroxyaluminosilicates. This reaction is significant in the synthesis of materials like molecular sieves . The general reaction can be represented as:

Al2SiO5+2NaOH2NaAl OH 4+SiO2\text{Al}_2\text{SiO}_5+2\text{NaOH}\rightarrow 2\text{NaAl OH }_4+\text{SiO}_2

This reaction illustrates the dissolution of aluminum silicate into soluble aluminate and silicate ions, which can further participate in various chemical processes.

The synthesis of aluminum silicate can be achieved through several methods:

  • Hydrothermal Synthesis: This method involves the reaction of aluminum oxide and silicon dioxide in an alkaline solution at elevated temperatures and pressures. This process allows for the controlled formation of specific aluminum silicate phases .
  • Sol-Gel Process: In this technique, a solution containing aluminum and silicon precursors undergoes hydrolysis and condensation to form a gel-like network that eventually transforms into a solid aluminum silicate upon drying and heat treatment .
  • Mechanical Activation: This involves grinding raw materials to enhance their reactivity, which can facilitate the formation of aluminum silicate at lower temperatures compared to traditional methods .

Aluminum silicate has a wide range of applications across various industries:

  • Ceramics: It is used as a refractory material due to its high melting point and thermal stability.
  • Construction: Aluminum silicate is employed in cement production and as an additive to improve the properties of concrete.
  • Pharmaceuticals: It serves as an excipient in drug formulations for its binding properties.
  • Cosmetics: Used as a thickening agent and absorbent in various cosmetic products .
  • Molecular Sieves: Its porous structure makes it suitable for gas separation processes .

Studies on the interactions of aluminum silicate with other compounds reveal its role in catalysis and mineral reactions. For instance, research indicates that aluminum silicate minerals react with caustic solutions during enhanced oil recovery processes, affecting the dissolution rates of minerals like kaolinite . Understanding these interactions is crucial for optimizing industrial applications involving aluminum silicates.

Aluminum silicate shares similarities with several other compounds. Here are some notable ones:

CompoundChemical FormulaUnique Features
AndalusiteAl₂SiO₅Stable at high pressures; used as an index mineral.
KyaniteAl₂SiO₅Exhibits variable hardness depending on crystal orientation; used in ceramics.
Mullite3Al₂O₃·2SiO₂Thermodynamically stable at atmospheric pressure; used in refractory materials.
KaoliniteAl₂Si₂O₅(OH)₄Hydrated form; widely used in ceramics and paper industries.
Magnesium Aluminum SilicateMgAl₂Si₄O₁₀(OH)₂·4H₂OUsed medicinally; forms clay when hydrated.

Uniqueness of Aluminum Silicate

What sets aluminum silicate apart from these similar compounds is its versatility in both natural occurrences as minerals and synthetic forms. Its ability to form various phases under different conditions makes it a valuable material across multiple sectors, from construction to pharmaceuticals.

Chemical Formulas and Representation (xAl₂O₃·ySiO₂·zH₂O)

Aluminum silicate refers to a family of compounds derived from aluminum oxide and silicon dioxide, which can exist in both anhydrous and hydrated forms [1] [2]. The general chemical formula for aluminum silicate compounds is commonly represented as xAl₂O₃·ySiO₂·zH₂O, where x, y, and z denote the relative proportions of aluminum oxide, silicon dioxide, and water molecules, respectively [2] [3]. This notation effectively captures the variable composition of different aluminum silicate minerals and their hydration states [3].

The most fundamental aluminum silicate compounds include the anhydrous Al₂SiO₅ (aluminum silicate), which occurs naturally as three distinct polymorphs: andalusite, kyanite, and sillimanite [1] [5]. Other important aluminum silicate compounds include Al₂Si₂O₇ (metakaolinite), Al₆Si₂O₁₃ (mullite), and the hydrated form Al₂Si₂O₅(OH)₄ (kaolinite) [22]. The molecular weight of anhydrous aluminum silicate (Al₂SiO₅) is approximately 162.05 g/mol, while hydrated forms have higher molecular weights due to the presence of water molecules or hydroxyl groups [3] [8].

Structural Variations and Polymorphs

Aluminum silicate exhibits remarkable structural diversity, with several polymorphic forms that share identical chemical compositions but possess distinct crystal structures [9] [10]. The three principal polymorphs of Al₂SiO₅ - andalusite, kyanite, and sillimanite - represent a classic example of polymorphism in mineralogy [5] [9]. These polymorphs differ in their crystal systems, coordination environments of aluminum atoms, and the arrangement of silicon-oxygen tetrahedra within their structures [10] [15].

The stability of each polymorph is governed by specific pressure and temperature conditions, with kyanite forming at high pressures, andalusite at low pressures, and sillimanite at high temperatures [15] [23]. The triple point where all three polymorphs can coexist is located at approximately 500°C and 0.4 GPa (58,000 psi) [22] [15]. These polymorphic relationships make aluminum silicate minerals valuable as index minerals for determining metamorphic conditions in geological formations [5] [22].

Anhydrous versus Hydrated Forms

Aluminum silicate compounds can be classified into anhydrous and hydrated forms based on their water content and structural incorporation of hydroxyl groups [16] [21]. Anhydrous forms include the Al₂SiO₅ polymorphs (andalusite, kyanite, and sillimanite), mullite (3Al₂O₃·2SiO₂), and metakaolinite (Al₂O₃·2SiO₂), which contain no structural water molecules [22] [21]. These anhydrous forms typically exhibit dense framework structures and high thermal stability [21].

In contrast, hydrated forms such as kaolinite (Al₂Si₂O₅(OH)₄) contain hydroxyl groups that are integral to their crystal structure [16] [17]. Kaolinite contains approximately 14% water by weight in the form of hydroxyl groups, which significantly influences its physical and chemical properties [21] [25]. The hydrated forms generally have layered structures with hydroxyl groups positioned between the layers, facilitating hydrogen bonding that contributes to their unique properties [17] [25]. Upon heating, hydrated forms undergo dehydroxylation, releasing water and transforming into anhydrous phases, as exemplified by the conversion of kaolinite to metakaolinite at temperatures around 450-700°C [21] [22].

Crystallographic Characteristics

Polymorphic Structures (Andalusite, Kyanite, Sillimanite)

The three Al₂SiO₅ polymorphs exhibit distinct crystallographic structures despite sharing the same chemical composition [9] [10]. Andalusite crystallizes in the orthorhombic system with space group Pnnm, featuring chains of edge-sharing aluminum octahedra along the c-axis that are linked by silicon tetrahedra and aluminum trigonal bipyramids [10] [30]. Kyanite adopts a triclinic crystal system with space group P1̄, characterized by chains of aluminum octahedra arranged in a more complex pattern with silicon tetrahedra [12] [31]. Sillimanite, like andalusite, crystallizes in the orthorhombic system but with space group Pbnm, containing chains of edge-sharing aluminum octahedra with both aluminum and silicon in tetrahedral coordination [13] [32].

These structural differences result in varying physical properties among the polymorphs [5] [10]. Notably, kyanite exhibits anisotropic hardness, with values ranging from 4-5.5 along the c-axis to 7-7.5 perpendicular to it, due to its unique crystal structure [12] [31]. Andalusite and sillimanite display more consistent hardness values between 6.5-7.5 on the Mohs scale [5] [13]. The density also varies among the polymorphs, with kyanite having the highest density (3.53-3.65 g/cm³), followed by sillimanite (3.23-3.27 g/cm³) and andalusite (3.15-3.17 g/cm³) [10] [13].

Crystal Systems and Lattice Parameters

The crystal systems and lattice parameters of aluminum silicate minerals provide fundamental information about their three-dimensional atomic arrangements and unit cell dimensions [24] [30]. Andalusite and sillimanite both crystallize in the orthorhombic system but with different space groups and slightly different lattice parameters [10] [13]. Andalusite has lattice parameters of a = 7.484 Å, b = 7.672 Å, and c = 5.770 Å, while sillimanite has similar values but with a different space group symmetry [24] [32].

Kyanite crystallizes in the triclinic system with lattice parameters a = 7.126 Å, b = 7.852 Å, c = 5.572 Å, and angles α = 89.99°, β = 101.11°, γ = 105.75° [24] [31]. This lower symmetry contributes to kyanite's distinctive physical properties, including its anisotropic behavior [12] [31]. Mullite, with the formula 3Al₂O₃·2SiO₂ (Al₆Si₂O₁₃), crystallizes in the orthorhombic system with space group Pbam and lattice parameters a = 7.5785 Å, b = 7.6817 Å, and c = 2.8864 Å [27] [28].

Kaolinite, the hydrated aluminum silicate with formula Al₂Si₂O₅(OH)₄, crystallizes in the triclinic system with space group P1 and lattice parameters a = 5.15 Å, b = 8.95 Å, c = 7.40 Å, and angles α = 91.8°, β = 104.7°, γ = 90° [25] [17]. These precise crystallographic parameters are essential for understanding the structural relationships and physical properties of aluminum silicate minerals [24] [25].

Al-O-Si Framework Arrangements

The framework arrangements of aluminum and silicon polyhedra in aluminum silicate minerals determine their structural stability and physical properties [11] [19]. In these structures, aluminum can adopt different coordination environments, including octahedral (AlO₆), tetrahedral (AlO₄), and five-fold coordination (AlO₅), while silicon typically occurs in tetrahedral coordination (SiO₄) [11] [19]. The distribution of these coordination polyhedra and their connectivity patterns create the distinctive framework arrangements of each aluminum silicate mineral [19] [30].

In andalusite, aluminum occurs in both octahedral (AlO₆) and five-fold (AlO₅) coordination in equal proportions, with chains of edge-sharing AlO₆ octahedra along the c-axis linked by SiO₄ tetrahedra and AlO₅ trigonal bipyramids [11] [30]. Kyanite contains aluminum exclusively in octahedral coordination, with chains of AlO₆ octahedra arranged in a triclinic framework with SiO₄ tetrahedra [12] [31]. Sillimanite features aluminum in both octahedral and tetrahedral coordination in equal proportions, with chains of edge-sharing AlO₆ octahedra linked by AlO₄ and SiO₄ tetrahedra [13] [32].

Mullite possesses a defect structure with chains of AlO₆ octahedra at the edges and center of the unit cell, connected by (Al,Si)O₄ tetrahedral double chains running parallel to the c-axis [6] [33]. Kaolinite exhibits a layered structure with alternating sheets of SiO₄ tetrahedra and AlO₆ octahedra, with hydrogen bonding between the layers through hydroxyl groups [16] [17]. These diverse Al-O-Si framework arrangements contribute to the wide range of properties observed in aluminum silicate minerals [19] [30].

Principal Mineral Forms

Andalusite: Orthorhombic Crystal Structure

Andalusite is a naturally occurring aluminum silicate mineral with the chemical formula Al₂SiO₅ and an orthorhombic crystal structure belonging to space group Pnnm [4] [11]. Named after Andalusia, Spain, where it was originally discovered, andalusite forms in metamorphic rocks under conditions of low pressure and moderate temperature [4] [10]. The mineral can occur in various colors, including gray, green, white, pink, yellow, or violet, depending on trace element content [4] [11].

The crystal structure of andalusite contains two distinct aluminum coordination environments: distorted octahedra (AlO₆) where aluminum is surrounded by six oxygen atoms, and trigonal bipyramids (AlO₅) where aluminum is in five-fold coordination [11] [30]. These coordination polyhedra are arranged such that the octahedral sites form chains of edge-sharing octahedra oriented parallel to the c-axis, while the trigonal bipyramids share vertices with silicon tetrahedra and aluminum octahedra [11] [30]. This unique structural arrangement contributes to andalusite's physical properties, including its hardness of 6.5-7.5 on the Mohs scale and density of 3.15-3.17 g/cm³ [4] [5].

Kyanite: Triclinic Crystal Structure and Anisotropic Properties

Kyanite is an aluminum silicate mineral with the chemical formula Al₂SiO₅ that crystallizes in the triclinic system with space group P1̄ [12] [31]. The name derives from the Greek word "kyanos" meaning blue, reflecting its most common color, although kyanite can also occur in white, gray, green, or black varieties [12] [4]. Kyanite forms under conditions of high pressure and relatively low temperature, typically in metamorphic rocks such as schists, gneisses, and pegmatites [4] [12].

The most distinctive feature of kyanite is its anisotropic hardness, which varies from 4-5.5 along the c-axis to 7-7.5 perpendicular to it [12] [31]. This directional hardness results from kyanite's triclinic crystal structure, in which all aluminum atoms occur in octahedral coordination (AlO₆) arranged in chains with silicon tetrahedra [12] [31]. Kyanite also exhibits perfect cleavage in one direction and good-to-uneven cleavage in another, further reflecting its structural anisotropy [12] [31]. With a density of 3.53-3.65 g/cm³, kyanite is the densest of the three Al₂SiO₅ polymorphs, consistent with its formation under high-pressure conditions [5] [12].

Sillimanite: Structural Features and Formation Conditions

Sillimanite is an aluminum silicate mineral with the chemical formula Al₂SiO₅ that crystallizes in the orthorhombic system with space group Pbnm [13] [32]. It typically occurs as fibrous or needle-like crystals in metamorphic rocks formed under conditions of high temperature and moderate pressure [5] [13]. Sillimanite can be colorless, white, gray, brown, yellow, or green, with a vitreous to silky luster [13] [32].

The crystal structure of sillimanite features aluminum in both octahedral and tetrahedral coordination in equal proportions [13] [32]. Chains of edge-sharing AlO₆ octahedra run parallel to the c-axis, with AlO₄ and SiO₄ tetrahedra linking these chains [13] [32]. This structural arrangement results in sillimanite's physical properties, including a hardness of 6.5-7.5 on the Mohs scale and a density of 3.23-3.27 g/cm³ [5] [13]. Sillimanite often occurs in high-grade metamorphic rocks, particularly in aluminous compositions that have experienced temperatures exceeding 500°C at moderate pressures [5] [15].

Mullite (3Al₂O₃·2SiO₂): Thermodynamic Stability

Mullite is an aluminum silicate mineral with the chemical formula 3Al₂O₃·2SiO₂ (Al₆Si₂O₁₃) that crystallizes in the orthorhombic system with space group Pbam [6] [27]. Although rare in nature, mullite is commonly synthesized for industrial applications due to its exceptional thermal stability and refractory properties [6] [20]. It is the only thermodynamically stable intermediate phase in the Al₂O₃-SiO₂ system at atmospheric pressure [22] [6].

The crystal structure of mullite consists of chains of AlO₆ octahedra at the edges and center of the unit cell, which run parallel to the c-axis [6] [33]. These octahedral chains are joined by (Al,Si)O₄ tetrahedral double chains, creating a framework with oxygen vacancies that contribute to mullite's unique properties [6] [33]. Mullite possesses a defect structure with a variable composition that can range from 3Al₂O₃·2SiO₂ to 2Al₂O₃·SiO₂, achieved through substitution of silicon and removal of oxygen ions [6] [14].

Mullite exhibits remarkable thermal stability with a melting point of approximately 1840°C, making it valuable for high-temperature applications [20] [33]. Its low thermal expansion coefficient (5.4 × 10⁻⁶/°C), excellent mechanical strength at elevated temperatures, and resistance to thermal shock further enhance its utility as a refractory material [20] [33]. These properties result from mullite's interlocking grain structure and the strong covalent bonding within its framework [20] [6].

Kaolinite and Clay Minerals (Al₂Si₂O₅(OH)₄)

Kaolinite is a hydrated aluminum silicate clay mineral with the chemical formula Al₂Si₂O₅(OH)₄, equivalent to Al₂O₃·2SiO₂·2H₂O [16] [17]. It crystallizes in the triclinic system with space group P1 and represents the most common member of the kaolin group of clay minerals [17] [25]. Kaolinite forms primarily through the weathering of aluminum-rich minerals such as feldspars under acidic conditions [16] [17].

The structure of kaolinite consists of alternating layers of silicon-oxygen tetrahedral sheets and aluminum-oxygen/hydroxyl octahedral sheets, making it a 1:1 layer silicate mineral [17] [18]. Each kaolinite layer has one silica tetrahedral sheet joined to one alumina octahedral sheet, with individual layers held together by hydrogen bonding between the oxygen atoms of one layer and the hydroxyl groups of the adjacent layer [7] [17]. This layered structure gives kaolinite its characteristic properties, including low shrink-swell capacity, low cation-exchange capacity, and plastic behavior when wet [16] [17].

Aluminum silicate, with the chemical formula Al₂SiO₅ in its anhydrous form, represents a diverse family of compounds derived from aluminum oxide and silicon dioxide [1] [2]. These materials exhibit remarkable versatility in their physical and chemical characteristics, making them essential components in numerous industrial applications ranging from high-temperature refractories to advanced catalytic systems.

Thermal Properties

The thermal characteristics of aluminum silicate materials are among their most distinguished features, enabling their extensive use in high-temperature applications and thermal management systems. These properties encompass resistance to extreme temperatures, predictable thermal expansion behavior, and exceptional ability to withstand rapid temperature changes.

High-Temperature Resistance

Aluminum silicate compounds demonstrate exceptional thermal stability across a wide temperature range, with performance characteristics that vary significantly based on their specific composition and crystalline structure. Standard grade aluminum silicate fibers exhibit maximum service temperatures reaching 950 degrees Celsius, with classification temperatures of 1000 degrees Celsius [3]. High purity variants extend this range considerably, achieving working temperatures up to 1100 degrees Celsius with classification temperatures reaching 1200 degrees Celsius [3] [4].

The most thermally robust aluminum silicate compositions include high alumina grades, which maintain structural integrity at working temperatures of 1200 degrees Celsius, and zirconium-containing variants that can operate continuously at temperatures as high as 1360 degrees Celsius with classification temperatures reaching 1400 degrees Celsius [3] [5]. These exceptional temperature capabilities result from the strong covalent bonding within the aluminum-oxygen-silicon framework and the thermodynamically stable crystal structures characteristic of these materials [6] [7].

Natural aluminum silicate minerals demonstrate varying thermal stabilities based on their specific polymorphic forms. Sillimanite exhibits the highest thermal stability among the three primary polymorphs, remaining stable at temperatures exceeding 500 degrees Celsius under moderate pressure conditions [2]. When heated above approximately 1000 degrees Celsius, sillimanite transforms into mullite and quartz, representing a thermodynamically favorable decomposition pathway [8].

Table 2: High Temperature Resistance Properties of Aluminum Silicate Grades

PropertyStandard GradeHigh Purity GradeHigh Alumina GradeZirconium Grade
Maximum Service Temperature950°C1100°C1200°C1360°C
Classification Temperature1000°C1200°C1260°C1400°C
Working Temperature<950°C1100°C1200°C1360°C
Thermal Shock ResistanceExcellentExcellentExcellentExcellent
Thermal Conductivity at 400°C0.09 W/m·K0.09 W/m·K0.12 W/m·K0.12 W/m·K
Thermal Conductivity at 800°C0.16 W/m·K0.16 W/m·K0.20 W/m·K0.20 W/m·K

The thermal conductivity of aluminum silicate materials remains relatively low across the temperature spectrum, contributing to their effectiveness as thermal insulation materials [9] [10]. At 400 degrees Celsius, standard aluminum silicate compositions exhibit thermal conductivities of 0.09 watts per meter per Kelvin, increasing to 0.16 watts per meter per Kelvin at 800 degrees Celsius [3]. High alumina and zirconium-containing grades display slightly elevated thermal conductivity values of 0.12 watts per meter per Kelvin at 400 degrees Celsius and 0.20 watts per meter per Kelvin at 800 degrees Celsius [3].

Thermal Expansion Coefficients

The thermal expansion behavior of aluminum silicate materials exhibits significant variation depending on the specific composition, crystal structure, and manufacturing method employed. General aluminum silicate compositions demonstrate thermal expansion coefficients ranging from 5.7 to 6.3 × 10⁻⁶ per degree Celsius over the temperature range from 25 to 1000 degrees Celsius [11]. This relatively low expansion coefficient contributes to the dimensional stability of aluminum silicate components under thermal cycling conditions.

Individual aluminum silicate polymorphs exhibit distinct thermal expansion characteristics that reflect their unique crystal structures and bonding arrangements. Andalusite displays thermal expansion coefficients between 4.8 and 5.1 × 10⁻⁶ per degree Celsius, representing the lowest expansion among the three primary polymorphs [12]. Kyanite demonstrates coefficients ranging from 5.2 to 6.1 × 10⁻⁶ per degree Celsius, while sillimanite exhibits values between 5.4 and 6.2 × 10⁻⁶ per degree Celsius [11] [12].

Table 1: Thermal Expansion Coefficients of Aluminum Silicate Materials

Aluminum Silicate TypeThermal Expansion Coefficient (×10⁻⁶/°C)Temperature Range (°C)Reference Notes
Aluminum Silicate (General)5.7-6.325-1000Morgan Technical Ceramics
Andalusite4.8-5.125-1000Anisotropic behavior
Kyanite5.2-6.125-1000Directionally dependent
Sillimanite5.4-6.225-1000High temperature stable
Mullite4.5-5.825-1000Stable to 1800°C
Aluminosilicate Glass9.825-300Chemical strengthening capable

Mullite, the thermodynamically stable aluminum silicate phase, exhibits thermal expansion coefficients between 4.5 and 5.8 × 10⁻⁶ per degree Celsius, maintaining excellent dimensional stability up to temperatures approaching 1800 degrees Celsius [11]. This exceptional thermal stability makes mullite particularly valuable for high-temperature structural applications and refractory systems.

Aluminosilicate glass compositions display notably higher thermal expansion coefficients, typically around 9.8 × 10⁻⁶ per degree Celsius within the temperature range from 25 to 300 degrees Celsius [13]. This elevated expansion coefficient, while higher than crystalline forms, enables chemical strengthening processes that significantly enhance the mechanical properties of glass products [14].

Thermal Shock Resistance

Aluminum silicate materials demonstrate exceptional thermal shock resistance, a critical property for applications involving rapid temperature changes or thermal cycling [4] [5] [15]. This resistance stems from the combination of low thermal expansion coefficients, adequate thermal conductivity, and favorable fracture mechanics properties that collectively minimize thermal stress development during temperature transitions.

The thermal shock resistance of aluminum silicate composites can be quantitatively evaluated using established thermal shock parameters. Research has shown that aluminum silicate-containing boron nitride matrix composites exhibit retained strength rates that increase with aluminum silicate content, reaching maximum values at 60 weight percent aluminum silicate addition [16]. Under thermal shock conditions involving temperature differences of 1000 degrees Celsius, these composites maintain retained strengths of 77 percent compared to their original strength [16] [17].

The mechanisms contributing to thermal shock resistance in aluminum silicate materials include crack deflection, crack bridging by platelet-like particles, and the presence of residual porosity that inhibits crack propagation [16]. The low thermal conductivity of aluminum silicate composites, ranging from 3.1 to 11.1 watts per meter per Kelvin at 25 degrees Celsius and decreasing to 1.3 to 3.3 watts per meter per Kelvin at 1200 degrees Celsius, dramatically reduces heat transfer rates and consequently diminishes thermal stress development [16].

Surface oxidation during thermal shock processes plays a beneficial role in enhancing thermal shock resistance through self-healing mechanisms and the development of compressive stresses in oxide layers [16]. These oxide layers function as thermal barriers that decelerate actual thermal stress development while simultaneously improving oxidation resistance by preventing oxygen diffusion into the bulk material [16].

Mechanical Properties

The mechanical characteristics of aluminum silicate materials encompass a broad spectrum of properties that vary significantly with composition, crystal structure, processing method, and microstructural features. These properties are fundamental to understanding the performance limitations and optimal application domains for different aluminum silicate variants.

Hardness and Strength Characteristics

The hardness of aluminum silicate materials spans an extensive range depending on their specific form and crystal structure. Natural aluminum silicate minerals in their hydrated clay form exhibit Mohs hardness values between 1 and 2, reflecting the weak interlayer bonding characteristic of layered silicate structures [1] [18]. The refractive index of these materials is typically 1.56, with densities ranging from 2.8 to 2.9 grams per cubic centimeter [1] [18].

Table 3: Mechanical Properties and Hardness Characteristics

Material FormMohs HardnessDensity (g/cm³)Tensile Strength (MPa)Compressive Strength (MPa)Fracture Toughness (MPa·m⁰·⁵)
Mineral (General)1-22.8-2.9N/AN/AN/A
Andalusite7.53.15-3.17N/AN/AN/A
Kyanite4-7 (anisotropic)3.53-3.65AnisotropicN/AN/A
Sillimanite6.5-7.53.23-3.27N/AN/AN/A
Ceramic FiberN/A0.096-0.1600.04N/AN/A
Glass Form5-62.3-2.5112±22211.04-1.18

Crystalline aluminum silicate polymorphs demonstrate significantly enhanced hardness characteristics. Andalusite exhibits a Mohs hardness of 7.5 with densities between 3.15 and 3.17 grams per cubic centimeter [1] [19]. Sillimanite displays hardness values ranging from 6.5 to 7.5 on the Mohs scale, accompanied by densities between 3.23 and 3.27 grams per cubic centimeter [1] [8].

Kyanite presents unique hardness characteristics due to its anisotropic crystal structure, with hardness values varying from 4 to 7 depending on the crystallographic direction of measurement [19]. This directional dependence reflects the underlying crystal structure, where hardness measured perpendicular to the crystal axis exceeds that measured parallel to the axis [19]. The density of kyanite ranges from 3.53 to 3.65 grams per cubic centimeter, representing the highest density among the three primary aluminum silicate polymorphs [1].

Aluminum silicate ceramic fibers exhibit densities ranging from 0.096 to 0.160 kilograms per cubic meter, with tensile strengths of approximately 0.04 megapascals [3]. These low-density fibrous forms sacrifice mechanical strength for thermal insulation performance and processability advantages.

Lithium aluminum silicate glass ceramics demonstrate superior mechanical properties, including hardness values between 597 and 669 kilograms per square millimeter, flexural strengths of 112 ± 2 megapascals, compressive strengths of 221 megapascals, and fracture toughness values ranging from 1.04 to 1.18 megapascal square root meters [20]. These enhanced properties result from controlled crystallization processes that optimize the microstructural characteristics of the glass ceramic materials.

Anisotropic Mechanical Behavior

Aluminum silicate materials frequently exhibit pronounced anisotropic mechanical behavior, particularly in their crystalline forms where directional variations in atomic bonding and crystal structure translate directly into orientation-dependent mechanical properties. This anisotropy is most pronounced in kyanite, where the strength characteristics show substantial variation depending on the measurement direction relative to the crystal axes [19].

The anisotropic behavior of kyanite manifests as significantly higher strength when measured perpendicular to the principal crystal axis compared to measurements parallel to the same axis [19]. This directional dependence arises from the triclinic crystal structure of kyanite, where aluminum atoms occupy octahedral coordination sites arranged in chains that run parallel to specific crystallographic directions .

Anisotropic surface chemistry properties represent another important aspect of aluminum silicate behavior, influencing adsorption characteristics, flotation performance, and surface reactivity [22]. Four primary surface features contribute to anisotropic surface chemistry: broken bond distribution, surface energy variations, wettability differences, and charge distribution heterogeneity [22]. These anisotropic surface properties directly affect the selective adsorption of reagents on different crystal faces and influence the overall performance in applications such as catalysis and separation processes.

The cleavage behavior of aluminum silicate minerals also demonstrates strong anisotropic characteristics, with preferential fracture occurring along specific crystallographic planes where bonding is weakest [22]. Understanding these anisotropic properties is crucial for predicting and controlling the behavior of aluminum silicate materials in applications where directional properties significantly impact performance.

Fracture Mechanics and Toughness

The fracture mechanics behavior of aluminum silicate materials encompasses both the resistance to crack initiation and the characteristics of crack propagation under applied stress. Sodium aluminosilicate hydrate gels, formed through alkaline activation processes, exhibit fracture toughness values between 0.4 and 0.45 megapascal square root meters [23]. These values align closely with experimental measurements obtained from geopolymer mortars and concretes, validating molecular dynamics simulation approaches for fracture toughness determination [23].

The fracture behavior of aluminum silicate materials involves complex interactions between chemical bond formation and breaking during crack propagation [23]. Analysis of bond formation and breaking events during elongation reveals the relative sensitivity of different chemical bonds to crack growth, providing insights into the fundamental mechanisms controlling fracture toughness [23].

Aluminosilicate glass materials demonstrate discrete fracture behavior characterized by complex surface patterns resulting from the presence of flaws and defects [24]. Monte Carlo simulations combined with experimental validation have revealed size effects in the fracture behavior of aluminosilicate glass under flexural loading conditions [24]. These size effects reflect the statistical nature of flaw distributions and their influence on mechanical strength variability.

The thermal shock resistance of aluminum silicate materials can be analyzed using fracture mechanics principles, where the critical temperature difference for fracture initiation depends on fracture toughness, elastic modulus, thermal expansion coefficient, and thermal conductivity [16]. Materials with high fracture toughness to strength ratios demonstrate superior thermal shock damage tolerance compared to materials with lower ratios [16].

Surface and Optical Properties

The surface and optical characteristics of aluminum silicate materials play crucial roles in determining their performance in applications ranging from optical components to catalytic systems and separation technologies. These properties are intimately related to the atomic-scale structure and composition of the materials.

Refractive Index and Optical Behavior

Aluminum silicate materials exhibit diverse optical properties that depend strongly on their composition, crystal structure, and processing history. The refractive index of general aluminum silicate materials is typically 1.56, providing good optical clarity for many applications [1] [18]. However, significant variations occur among different forms and compositions of aluminum silicate materials.

Table 4: Optical Properties of Aluminum Silicate Materials

PropertyAluminum Silicate (General)AndalusiteAluminosilicate GlassNotes
Refractive Index1.561.635-1.644VariableGeneral mineral form
Transparency RangeVisibleVisible-NIRUV-Visible-IRWavelength dependent
Optical BehaviorVariableBirefringentIsotropicCan be tailored
Light TransmissionGoodGoodExcellentHigh clarity displays

Andalusite demonstrates wavelength-dependent refractive indices ranging from 1.635 to 1.644, measured at a wavelength of 435.8 nanometers [25]. The birefringent nature of andalusite results from its orthorhombic crystal structure, where different crystallographic directions exhibit distinct refractive indices [25]. This optical anisotropy makes andalusite useful for specialized optical applications requiring polarization control or wavelength-dependent optical properties.

Aluminosilicate glass materials offer exceptional optical versatility, with refractive indices that can be tailored through compositional modifications and processing conditions [14] [26]. These glasses demonstrate excellent light transmission across broad spectral ranges, from ultraviolet through visible to infrared wavelengths [14]. The isotropic optical behavior of aluminosilicate glasses enables uniform optical properties regardless of orientation, making them ideal for applications requiring consistent optical performance [14].

Lanthanum aluminum silicate glasses have emerged as particularly promising optical materials due to their excellent optical properties, including high solubility of rare earth ions, good thermal stability, and superior physicochemical properties [27]. These materials demonstrate fluorescence bandwidths reaching 223 nanometers in the wavelength range from 1550 to 2050 nanometers when excited with 793-nanometer laser radiation [27]. The high optical quality of these glasses enables their use in advanced photonic applications, including fiber lasers operating at approximately 2 micrometers wavelength [27].

Surface Area and Porosity

The surface area and porosity characteristics of aluminum silicate materials vary dramatically depending on the synthesis method, processing conditions, and intended application. Natural aluminum silicate minerals typically exhibit low surface areas below 10 square meters per gram due to their dense crystalline structures and minimal porosity [28].

Table 5: Surface Area and Porosity Characteristics

Synthesis MethodBET Surface Area (m²/g)Pore TypePore Size (nm)Adsorption CapacityApplications
Natural Mineral<10Non-porousN/ALowRefractory
Co-precipitation158Low porosityVariableModerateBasic adsorbent
Two-step Sol-gel430Mesoporous2-50HighHeavy metal removal
Mesoporous Synthesis930-1010Ordered mesoporous2-10Very HighCatalysis
Hierarchical Synthesis1200Hierarchical2-200Very HighAdvanced separation

Synthetic aluminum silicate materials prepared through co-precipitation methods achieve moderate surface areas around 158 square meters per gram [29]. These materials exhibit relatively low porosity with variable pore size distributions, making them suitable for basic adsorption applications [29]. The particle morphology of co-precipitation-derived aluminum silicate appears sharp-edged and glassy, reflecting the rapid precipitation kinetics involved in this synthesis approach [29].

Advanced synthesis techniques enable the preparation of aluminum silicate materials with dramatically enhanced surface areas and controlled porosity. Two-step sol-gel methods using ammonia as a directing agent produce aluminum silicate powders with mesoporous structures and surface areas reaching 430 square meters per gram [29]. These materials demonstrate pore sizes ranging from 2 to 50 nanometers and exhibit significantly enhanced adsorption capacities compared to co-precipitation-derived materials [29].

Ordered mesoporous aluminum silicate materials synthesized using surfactant templating approaches achieve surface areas between 930 and 1010 square meters per gram with highly ordered hexagonal pore structures [30]. These materials feature pore sizes between 2 and 10 nanometers and represent ideal platforms for catalytic applications requiring high surface areas and controlled pore architectures [30].

Hierarchically porous aluminum silicate materials represent the current state-of-the-art in surface area optimization, achieving surface areas exceeding 1200 square meters per gram [31]. These materials combine multiple pore size regimes, ranging from 2 to 200 nanometers, enabling advanced separation and catalytic applications that benefit from enhanced mass transfer and accessibility [31].

Adsorption Characteristics

The adsorption characteristics of aluminum silicate materials are fundamentally governed by their surface chemistry, pore structure, and surface area. These materials demonstrate versatile adsorption behavior toward both inorganic and organic species, making them valuable for environmental remediation, catalysis, and separation applications.

Heavy metal ion adsorption represents one of the most important application areas for aluminum silicate adsorbents. Research has demonstrated that aluminum silicate powders synthesized using two-step sol-gel methods exhibit maximum adsorption capacities for lead ions of 113.0 milligrams per gram, representing a four-fold enhancement compared to co-precipitation-derived materials with capacities of 26.8 milligrams per gram [29]. This enhanced performance correlates directly with the increased surface area and optimized pore structure achieved through controlled synthesis conditions [29].

Organic dye adsorption studies reveal even more dramatic performance differences between synthesis methods. Mesoporous aluminum silicate materials demonstrate methylene blue adsorption capacities of 149.5 milligrams per gram, representing a seven-fold improvement over co-precipitation-derived materials with capacities of 20.9 milligrams per gram [29]. These results highlight the critical importance of pore structure optimization for organic molecule adsorption applications [29].

The adsorption mechanisms in aluminum silicate systems involve multiple interaction types, including electrostatic attraction, hydrogen bonding, and specific chemical interactions with surface hydroxyl groups [32]. Surface titration experiments reveal that aluminum silicate glasses preferentially replace network modifiers with protons during acid-base interactions, resulting in cation accumulation in solution and formation of silicon-enriched surface layers [32].

Aluminum behavior during adsorption processes differs significantly from other cations, with almost complete aluminum retention as stable surface complexes under pH conditions between 5 and 9 [32]. At pH values above 9, divalent cations such as calcium and magnesium adsorb specifically as surface complexes, demonstrating the pH-dependent nature of aluminum silicate surface chemistry [32].

The unique nanotubular morphology and disordered structure of certain aluminum silicate forms, such as halloysite, provide numerous adsorption centers that contribute to exceptional adsorption performance [33]. The combination of high surface area, controlled porosity, and favorable surface chemistry makes aluminum silicate materials particularly promising for environmental applications requiring efficient contaminant removal [34].

Dates

Last modified: 04-14-2024

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